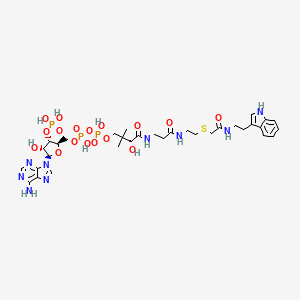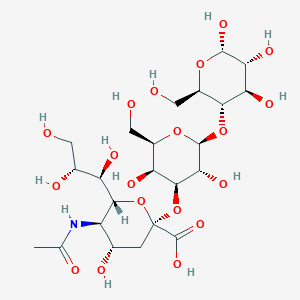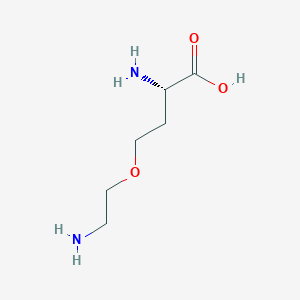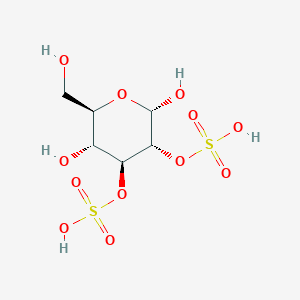
CoA-s-acetyl tryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coa-S-Acetyl Tryptamine is a compound belonging to the class of organic compounds known as S-alkyl-coenzymes A. These are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coa-S-Acetyl Tryptamine typically involves the acetylation of tryptamine using acetyl coenzyme A as the acetyl donor. The reaction is catalyzed by arylalkylamine N-acetyltransferase, an enzyme that facilitates the transfer of the acetyl group to the tryptamine molecule . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary enzymes for the synthesis. These microorganisms are cultured under controlled conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Coa-S-Acetyl Tryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The acetyl group can be substituted with other functional groups under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized metabolites, while substitution reactions can produce a variety of substituted tryptamine derivatives .
Scientific Research Applications
Coa-S-Acetyl Tryptamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study acetylation reactions and enzyme kinetics.
Biology: The compound is studied for its role in neurotransmitter synthesis and regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Coa-S-Acetyl Tryptamine involves its interaction with specific enzymes and receptors in the body. It primarily acts as a substrate for arylalkylamine N-acetyltransferase, which catalyzes its acetylation. This reaction is crucial for the synthesis of various neurotransmitters and other biologically active compounds. The molecular targets and pathways involved include serotonin N-acetyltransferase and other related enzymes .
Comparison with Similar Compounds
Similar Compounds
Serotonin: An important neurotransmitter with a similar indole structure.
Melatonin: A hormone involved in regulating the sleep-wake cycle, structurally related to tryptamine.
N-Acetylserotonin: An intermediate in the synthesis of melatonin from serotonin.
Uniqueness
Coa-S-Acetyl Tryptamine is unique due to its specific acetyl group attached to the tryptamine molecule, which imparts distinct biochemical properties. This acetylation significantly influences its interaction with enzymes and receptors, making it a valuable compound for studying acetylation mechanisms and developing therapeutic agents .
Properties
Molecular Formula |
C33H48N9O17P3S |
|---|---|
Molecular Weight |
967.8 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C33H48N9O17P3S/c1-33(2,28(46)31(47)37-10-8-23(43)36-11-12-63-15-24(44)35-9-7-19-13-38-21-6-4-3-5-20(19)21)16-56-62(53,54)59-61(51,52)55-14-22-27(58-60(48,49)50)26(45)32(57-22)42-18-41-25-29(34)39-17-40-30(25)42/h3-6,13,17-18,22,26-28,32,38,45-46H,7-12,14-16H2,1-2H3,(H,35,44)(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,34,39,40)(H2,48,49,50)/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
ZRDQFWRSRPZOSQ-GMHMEAMDSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)NCCC4=CNC5=CC=CC=C54)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)NCCC4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)






![Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B10777455.png)
![[hydroxy-[[(2S,3S,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777472.png)

